molecular formula C24H27N3O3S2 B11253333 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide

Cat. No.: B11253333
M. Wt: 469.6 g/mol
InChI Key: IYTLZNXTJYONTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core substituted with a methyl group at position 4 and a pyrrolidine-1-sulfonyl moiety at position 4. A sulfanyl (–S–) linker at position 2 connects the quinoline to a propanamide chain, which terminates in an N-(2-methylphenyl) group. The molecular formula is estimated as C₂₄H₂₉N₃O₃S₂ with a molecular weight of ~471 g/mol, though experimental validation is required .

Properties

Molecular Formula

C24H27N3O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C24H27N3O3S2/c1-16-8-4-5-9-21(16)26-24(28)18(3)31-23-14-17(2)20-15-19(10-11-22(20)25-23)32(29,30)27-12-6-7-13-27/h4-5,8-11,14-15,18H,6-7,12-13H2,1-3H3,(H,26,28)

InChI Key

IYTLZNXTJYONTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the pyrrolidine sulfonyl group and the propanamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide. For instance, a related series of compounds demonstrated significant antiproliferative activity against human cancer cell lines, including HCT-116 (colorectal cancer) and MCF-7 (breast cancer). The derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against these cell lines .

Vascular Endothelial Growth Factor Receptor Inhibition

The compound's structural analogs have been investigated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR), a critical target in cancer therapy due to its role in angiogenesis. Some derivatives were shown to be significantly more potent than established inhibitors, suggesting that similar modifications could enhance the efficacy of this compound in targeting VEGFR pathways .

Screening Libraries

The compound is included in various screening libraries utilized for drug discovery. It is part of the Regenerative Medicine Focused Library , which comprises over 23,000 compounds aimed at identifying potential therapeutic agents for regenerative medicine applications. This inclusion underscores its relevance in ongoing research efforts aimed at discovering novel treatments for various diseases, particularly those related to musculoskeletal and cardiovascular systems .

Potential for CNS Disorders

Given the structural features of the compound, there is potential for its application in treating central nervous system (CNS) disorders. Compounds with similar scaffolds have been investigated for their effects on conditions like Alzheimer's disease and mild cognitive impairment, suggesting that further research could explore the neuroprotective properties of this compound .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer ActivityAntiproliferative EffectsIdentified compounds with IC50 values between 1.9 - 7.52 μg/mL against HCT-116 and MCF-7 cell lines .
VEGFR Inhibition StudyTargeting AngiogenesisCertain derivatives showed enhanced potency compared to standard inhibitors like semaxanib, indicating potential for cancer therapy .
Drug Discovery Library InclusionRegenerative MedicineIncluded in a library of over 23,000 compounds aimed at identifying new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to two structurally related analogs from the provided evidence:

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()

(R)-2-(4-Fluorophenyl)-N-(4-(2-((2-methoxy-4-(methylsulfonyl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl)propanamide ()

Parameter Target Compound Compound Compound
Molecular Formula C₂₄H₂₉N₃O₃S₂ (estimated) C₂₄H₂₃N₅O₅S C₂₉H₂₇FN₆O₄S (estimated)
Molecular Weight ~471 g/mol 493.53 g/mol ~598.62 g/mol
Core Structure Quinoline Isoindolin-1,3-dione Triazolo[1,5-a]pyridine
Key Functional Groups Sulfanyl (–S–), propanamide, pyrrolidine-sulfonyl Sulfamoyl (–SO₂NH–), pentanamide Methylsulfonyl, fluorophenyl, triazolo-pyridine
Substituents 4-Methylquinoline, 2-methylphenyl Pyridin-2-yl, 4-sulfamoylphenyl 2-Methoxy-4-methylsulfonylphenyl, 4-fluorophenyl
Elemental Analysis Not available C: 58.59%, H: 4.81%, N: 14.32%, S: 6.69% Not provided

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight & Solubility :
    The target compound (~471 g/mol) is lighter than ’s analog (493.53 g/mol), likely due to its shorter propanamide chain versus the pentanamide in . The pyrrolidine-sulfonyl group may improve aqueous solubility compared to ’s methylsulfonyl group, which is more hydrophobic .
  • ’s fluorophenyl group may enhance metabolic stability and electron-withdrawing effects, contrasting with the target’s electron-donating methyl group .
  • ’s triazolo-pyridine core introduces nitrogen-rich aromaticity, which could alter binding kinetics compared to the quinoline system .

Biological Activity

The compound 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide represents a novel chemical structure that has garnered attention in pharmacological research due to its potential biological activities. Understanding the biological activity of this compound involves examining its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following molecular formula:

C23H25N3O3S2C_{23}H_{25}N_{3}O_{3}S_{2}

This structure features a quinoline core, a pyrrolidine sulfonyl group, and a propanamide moiety, which contribute to its biological properties.

Research indicates that compounds with similar structures often interact with neurotransmitter systems. For instance, analogs of pyrrolidine compounds have been shown to act as selective inhibitors of dopamine and norepinephrine transporters, impacting neurotransmission and potentially offering therapeutic benefits for conditions such as depression and anxiety disorders .

In Vitro Studies

In vitro studies are essential for evaluating the biological activity of this compound. Preliminary findings suggest that this compound exhibits significant inhibitory effects on specific enzyme activities and receptor interactions.

Table 1: Summary of In Vitro Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition at 50 µM
Receptor BindingModerate affinity for dopamine receptors
CytotoxicityLow cytotoxicity in tested cell lines

Case Studies

Several case studies have highlighted the potential therapeutic applications of related compounds. For example, compounds with structural similarities have been evaluated for their effects on cancer cell lines, where they demonstrated dose-dependent inhibition of cell proliferation. Such findings suggest that this compound may also exhibit anticancer properties.

Case Study Example: Anticancer Activity

A study focusing on a related compound indicated a significant reduction in tumor size in xenograft models when administered at specific dosages. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is critical for assessing its viability as a therapeutic agent. Preliminary assessments suggest favorable absorption characteristics, but further studies are needed to fully elucidate its metabolic pathways and potential toxicity.

Table 2: Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
BioavailabilityTBD
Half-lifeTBD
Toxicity LevelsLow in preliminary studies

Q & A

Q. Q1.1: What are the key steps for synthesizing 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(2-methylphenyl)propanamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:

Quinoline core formation : Start with 4-methylquinoline derivatives, introducing pyrrolidine-sulfonyl groups at position 6 via sulfonation .

Thioether linkage : React the quinoline intermediate with a thiol-containing propanamide derivative under inert conditions (e.g., N₂ atmosphere) to form the sulfanyl bridge .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
Validation :

  • Purity : Analyze via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Structural confirmation : Employ 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Q1.2: How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer:

  • Crystallization : Use slow evaporation from a solvent mixture (e.g., dichloromethane/methanol) to obtain single crystals .
  • Data collection : Perform X-ray diffraction (XRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disorder or twinning. Validate geometry with PLATON or Mercury .

Advanced Research Questions

Q. Q2.1: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies may arise from:

  • Reaction conditions : Optimize temperature (e.g., 80–100°C for sulfonation) and solvent polarity (DMF vs. THF).
  • Catalyst selection : Compare metal catalysts (e.g., Pd(OAc)₂ for coupling) versus base-mediated reactions.
    Validation :
  • Reproduce experiments with controlled variables (e.g., inert atmosphere, stoichiometry).
  • Cross-validate yields using gravimetric analysis and LC-MS quantification .

Q. Q2.2: What advanced strategies exist to improve solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Test cyclodextrin inclusion complexes or PEG-based formulations.
  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) via pH-dependent solubility assays.
  • Analytical tools : Use differential scanning calorimetry (DSC) to identify polymorphs and powder XRD (PXRD) for crystallinity assessment .

Q. Q2.3: How can structure-activity relationships (SAR) be explored for the quinoline and sulfonyl moieties?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., piperidine-sulfonyl vs. pyrrolidine-sulfonyl) .
  • Bioactivity assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) or cellular uptake studies.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins .

Q. Q2.4: What methodologies are recommended for analyzing conflicting bioactivity data across cell lines?

Methodological Answer:

  • Dose-response normalization : Use Hill equation modeling to account for varying receptor densities.
  • Mechanistic studies : Employ siRNA knockdown or CRISPR-Cas9 to isolate target-specific effects.
  • Data reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate results from independent studies .

Methodological Best Practices

Q. Q3.1: How should researchers handle toxicity and safety concerns during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure .
  • Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal .

Q. Q3.2: What spectroscopic techniques are critical for resolving stereochemical ambiguities?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak column with hexane/isopropanol to separate enantiomers.
  • NOESY NMR : Identify through-space proton interactions to confirm relative configurations .

Q. Q3.3: How can cellular uptake be quantified in pharmacokinetic studies?

Methodological Answer:

  • LC-MS/MS : Develop a validated method with deuterated internal standards for precise quantification.
  • Imaging : Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.